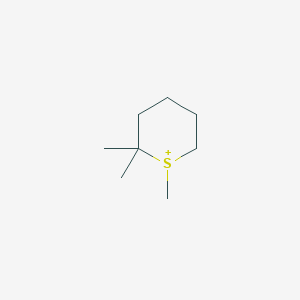
1,2,2-Trimethylthian-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethylthian-1-ium is an organic compound with a unique structure that includes a sulfur atom within a heterocyclic ringIts molecular formula is C6H13S, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trimethylthian-1-ium can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1-thiol with a suitable alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylthian-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it back to its thiol precursor.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thianium compounds depending on the nucleophile used.
Scientific Research Applications
1,2,2-Trimethylthian-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,2,2-Trimethylthian-1-ium involves its interaction with specific molecular targets. The sulfur atom within its structure can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trimethylthian-1-ium: Known for its stability and reactivity.
1,2,2-Trimethylthian-2-ium: Similar structure but different reactivity due to the position of the sulfur atom.
1,2,2-Trimethylthian-3-ium: Another isomer with distinct chemical properties
Uniqueness
This compound stands out due to its specific reactivity and stability, making it suitable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and form stable products further enhances its utility compared to other similar compounds .
Properties
CAS No. |
62573-98-2 |
|---|---|
Molecular Formula |
C8H17S+ |
Molecular Weight |
145.29 g/mol |
IUPAC Name |
1,2,2-trimethylthian-1-ium |
InChI |
InChI=1S/C8H17S/c1-8(2)6-4-5-7-9(8)3/h4-7H2,1-3H3/q+1 |
InChI Key |
WALPDIGOADFXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC[S+]1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















